Yonepon

Description

Chemical Identification and Origin in Scientific Literature

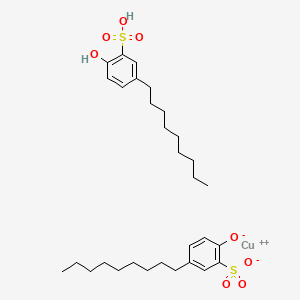

Cupric nonylphenolsulfonate is a synthetic compound that does not occur naturally. It is produced through industrial chemical processes involving the reaction of nonylphenol derivatives with a sulfonating agent, followed by the introduction of a copper salt to form the final complex.

In scientific and regulatory literature, it is identified by several names and chemical identifiers. Its most common chemical name is bis(2-hydroxy-5-nonylbenzenesulfonic acid)copper(II) salt. The compound is registered under the CAS number 65900-20-1.

Table 1: Chemical Identification of Cupric Nonylphenolsulfonate

| Identifier | Value |

|---|---|

| Systematic Name | Bis(2-hydroxy-5-nonylbenzenesulfonic acid)copper(II) |

| Common Synonyms | Yonepon, Copper hydroxy nonylbenzenesulfonate |

| CAS Registry No. | 65900-20-1 |

| Molecular Formula | C₃₀H₄₆CuO₈S₂ |

| Molecular Weight | 662.36 g/mol |

Historical Development and Early Research Trends

The use of copper compounds for controlling plant diseases dates back to the late 19th century with the discovery of the "Bordeaux mixture" (copper sulfate (B86663) and lime), which was the first widely effective foliar fungicide. apsnet.org This discovery prompted further research into inorganic copper salts for disease control. A significant evolution occurred in the mid-20th century with the development of organic fungicides, including organometallic compounds. apsnet.org The period between 1960 and 1970 marked a rapid expansion in the research and development of new synthetic fungicides, shifting from inorganic preparations to more targeted, commercially produced products. apsnet.org

While the precise date of the first synthesis of cupric nonylphenolsulfonate is not clearly documented in readily available literature, its development falls within this broader trend of creating organic copper fungicides to improve upon the properties of earlier inorganic compounds. By the late 1990s, it was cited in patents as an existing copper hydroxynonylbenzenesulfonate fungicide, indicating its establishment in the market by that time. Early research on such compounds was driven by the need for effective, broad-spectrum fungicides that offered better crop safety and formulation stability.

Current Role in Agricultural Sciences and Beyond

Cupric nonylphenolsulfonate is currently used as a contact, preventative fungicide in various agricultural settings. It is recognized for its efficacy against a range of plant pathogens, including bacteria and fungi. cornell.edu A notable application is in the control of powdery mildew on vegetables. nih.gov

Research has focused on evaluating its performance and environmental behavior under field conditions. For instance, a 2018 study investigated the dissipation and residue of cupric nonylphenolsulfonate when used in combination with hexaconazole on wax gourd. The study found that the dissipation half-life of cupric nonylphenolsulfonate in the wax gourd itself was between 4.6 and 5.8 days. nih.gov This type of research is critical for establishing appropriate agricultural practices and ensuring that residue levels in food crops are within acceptable limits.

Table 2: Dissipation Half-Life of Cupric Nonylphenolsulfonate in a Field Study nih.gov

| Matrix | Half-Life (Days) |

|---|---|

| Wax Gourd | 4.6 - 5.8 |

The compound's role extends to integrated pest management (IPM) programs, where its multi-site mode of action makes it a valuable tool for rotation with single-site fungicides to manage resistance. mdpi.comorgprints.org

Research Gaps and Unanswered Questions Pertaining to Cupric Nonylphenolsulfonate

Despite its use in agriculture, significant research gaps and unanswered questions remain regarding cupric nonylphenolsulfonate, primarily concerning its long-term environmental impact.

A primary area of concern is the environmental fate of the nonylphenol moiety of the molecule. Nonylphenol (NP) and its parent compounds, nonylphenol ethoxylates, are known environmental contaminants. NP is recognized for its persistence, potential for bioaccumulation, and endocrine-disrupting properties. nih.govmdpi.com A critical unanswered question is the extent to which cupric nonylphenolsulfonate degrades into free nonylphenol in the environment after agricultural application. The degradation pathway and the persistence of the nonylphenolsulfonate ligand in soil and water systems are not well-documented, representing a significant gap in the ecological risk assessment of this fungicide.

Furthermore, like all copper-based fungicides, there is concern about the potential for copper to accumulate in the soil after repeated applications. ecofriendlyhomestead.com While copper is an essential micronutrient, elevated concentrations can negatively impact soil microbial communities, including beneficial mycorrhizal fungi, and other non-target organisms. ecofriendlyhomestead.com

Finally, a 2018 study highlighted a "data deficiency of residue amounts" for the compound in certain crops, which was the impetus for their research. nih.gov This suggests a broader need for more comprehensive studies on its residue dynamics in a wider variety of crops and environmental conditions to refine risk assessments and ensure its sustainable use. The global push to reduce reliance on copper fungicides in agriculture, particularly in regions like Europe, also drives research into understanding the impacts of existing compounds and developing safer alternatives. mdpi.comresearchgate.net

Structure

3D Structure of Parent

Properties

Molecular Formula |

C30H46CuO8S2 |

|---|---|

Molecular Weight |

662.4 g/mol |

IUPAC Name |

copper;2-hydroxy-5-nonylbenzenesulfonic acid;5-nonyl-2-oxidobenzenesulfonate |

InChI |

InChI=1S/2C15H24O4S.Cu/c2*1-2-3-4-5-6-7-8-9-13-10-11-14(16)15(12-13)20(17,18)19;/h2*10-12,16H,2-9H2,1H3,(H,17,18,19);/q;;+2/p-2 |

InChI Key |

DSTFTSWOAXYAPF-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCC1=CC(=C(C=C1)O)S(=O)(=O)O.CCCCCCCCCC1=CC(=C(C=C1)[O-])S(=O)(=O)[O-].[Cu+2] |

Origin of Product |

United States |

Synthetic Methodologies for Cupric Nonylphenolsulfonate

Precursor Synthesis: Nonylphenol Sulfonation Mechanisms

The synthesis of cupric nonylphenolsulfonate begins with the sulfonation of nonylphenol. Sulfonation is a key reaction in organic chemistry where a sulfonate group (-SO₃H) is introduced into an organic molecule. For aromatic compounds like nonylphenol, this typically proceeds via electrophilic aromatic substitution. Common sulfonating agents include sulfuric acid, chlorosulfonic acid, and sulfur trioxide (SO₃). pageplace.descirp.orgscribd.comgoogle.comwindows.net

Reaction Pathways of Sulfonation with Sulfuric Acid or Chlorosulfonic Acid

Sulfonation of aromatic rings with sulfuric acid or chlorosulfonic acid involves the attack of an electrophilic sulfur species on the electron-rich aromatic ring. With concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid), the active electrophile is often considered to be SO₃, which is present in equilibrium with H₂SO₄. pageplace.describd.com The reaction proceeds through a sigma complex intermediate, followed by proton removal to restore aromaticity and yield the sulfonic acid. scribd.com

Chlorosulfonic acid (ClSO₃H) is another effective sulfonating agent. pageplace.de It can also act as a chlorosulfonating agent, potentially leading to the formation of sulfonyl chlorides as byproducts, in addition to sulfonic acids. pageplace.de The mechanism can involve SO₃ as the electrophile, particularly at higher temperatures. stackexchange.com Sulfonation of alkylphenols, such as nonylphenol, typically directs the sulfonate group to positions ortho or para to the activating hydroxyl group.

Potential side reactions during sulfonation include disulfonation (introduction of a second sulfonate group) and sulfone formation, where two aromatic rings are linked by a sulfonyl group (-SO₂-). pageplace.describd.com The occurrence and extent of these side reactions depend heavily on the reaction conditions.

Optimization of Sulfonation Conditions for Yield and Purity

Optimizing the sulfonation of nonylphenol for high yield and purity requires careful control of several parameters, including the choice of sulfonating agent, stoichiometry, temperature, and reaction time. Using sulfur trioxide can lead to sulfonation of the phenol (B47542) ring. windows.net The highly exothermic nature of sulfonation reactions, particularly with potent agents like SO₃ or chlorosulfonic acid, necessitates stringent control of temperature to avoid charring and minimize byproduct formation. google.com

Achieving high purity involves minimizing side reactions such as disulfonation and sulfone formation. The relative amounts of sulfonating agent and nonylphenol, as well as the reaction temperature and duration, play crucial roles in determining the selectivity of the reaction towards the desired monosulfonated product. While specific detailed research findings on the optimization of nonylphenol sulfonation for cupric nonylphenolsulfonate synthesis were not extensively detailed in the search results, general principles of aromatic sulfonation optimization apply.

Coordination Chemistry in Cupric Nonylphenolsulfonate Formation

Following the sulfonation of nonylphenol, the resulting nonylphenolsulfonic acid is typically reacted with a copper(II) salt to form cupric nonylphenolsulfonate. smolecule.com This step involves the coordination of the sulfonated ligand to the copper(II) ion.

Reaction of Sulfonated Nonylphenol with Copper(II) Salts

The synthesis of cupric nonylphenolsulfonate involves the reaction of nonylphenolsulfonic acid (likely in a neutralized or salt form) with a copper(II) salt. smolecule.com Copper sulfate (B86663) is mentioned as a possible copper(II) salt used in the synthesis of Yonepon. smolecule.com This reaction is a metal-ligand coordination process where the nonylphenolsulfonate species acts as a ligand, binding to the central copper(II) ion. The sulfonate group, with its negatively charged oxygen atoms, is a primary coordination site. The phenolic oxygen atom may also participate in coordination, depending on the reaction conditions and the specific form of the sulfonated nonylphenol.

Methods for producing organic copper(II) sulfonates can involve reacting copper, an organic sulfonic acid, and water in the presence of oxygen. google.com Other known methods include reacting basic copper carbonate, copper hydroxide, or copper oxide with the organic sulfonic acid. google.com

Investigation of Ligand-Metal Coordination Geometries and Bonding

The coordination chemistry of copper(II) is diverse, with common coordination numbers being four, five, and six. libretexts.orgresearchgate.net The geometry around the copper(II) center is influenced by the number and nature of the coordinating ligands. libretexts.orgtutorchase.com Common geometries for copper(II) complexes include tetrahedral, square planar (for coordination number four), trigonal bipyramidal, square pyramidal (for coordination number five), and octahedral (for coordination number six). libretexts.orgresearchgate.netcsbsju.edunih.gov

Copper(II) complexes often exhibit distorted geometries, particularly a tetragonal distortion in octahedral complexes, characterized by four shorter equatorial bonds and one or two longer axial bonds. researchgate.netpsu.edu Five-coordinate copper(II) complexes can exist in geometries ranging between square pyramidal and trigonal bipyramidal. nih.govmdpi.com

In cupric nonylphenolsulfonate, the nonylphenolsulfonate ligand coordinates to the copper(II) ion. The sulfonate group provides oxygen donor atoms. The large nonyl chain introduces steric bulk, which can influence the preferred coordination number and geometry around the copper center. While specific detailed studies on the coordination geometry and bonding in cupric nonylphenolsulfonate were not found in the provided search results, the general principles of copper(II) coordination chemistry involving oxygen-donor ligands would apply. The copper ion is coordinated with nonylphenolsulfonate groups. smolecule.com

Advanced Synthetic Strategies and Process Development

Advanced synthetic strategies in chemistry aim to improve the efficiency, selectivity, scalability, and sustainability of chemical processes. wiley.comsydney.edu.aunorthwestern.edu While specific advanced strategies for the synthesis of cupric nonylphenolsulfonate were not extensively detailed in the provided search results, general approaches in advanced synthesis could potentially be applied to optimize its production.

Catalytic Approaches in Cupric Nonylphenolsulfonate Synthesis

While the general synthesis involves sulfonation and complexation, specific detailed research on catalytic approaches applied directly to the synthesis of Cupric Nonylphenolsulfonate is not extensively detailed in the available information. However, in related chemical processes involving sulfonate synthesis, copper has been shown to act as an efficient catalyst. For instance, copper has been reported as an effective catalyst in the preparation of sodium sulfonates via the Strecker reaction, achieving high yields. asianpubs.org

Catalytic methods in the synthesis of metal-organic compounds like Cupric Nonylphenolsulfonate could potentially focus on improving the efficiency and selectivity of the sulfonation step or facilitating the coordination reaction with the copper salt. Research in broader areas of copper catalysis in green chemistry is exploring the use of copper-based catalysts for various transformations, highlighting their potential in sustainable synthesis. environmentenergyleader.comrsc.org The development of novel copper catalysts, such as stable copper clusters, is an active area of research with potential implications for various chemical synthesis routes. environmentenergyleader.com

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles in the design of synthetic routes for compounds like Cupric Nonylphenolsulfonate is becoming increasingly important. While specific detailed green chemistry approaches for the synthesis of this exact compound are not widely reported in the provided data, general principles can be considered.

One aspect relevant to green chemistry is the use of environmentally friendly solvents. The mention of water-based pesticide formulations containing cupric nonylphenolsulfonate suggests that the compound can be handled or formulated in aqueous media, which aligns with green chemistry principles favoring water as a solvent. google.com

Furthermore, research into the green synthesis of copper-based nanomaterials is exploring the use of biological reductants and the minimization or elimination of toxic chemicals, demonstrating a broader trend towards more sustainable copper chemistry. mdpi.com Designing a synthetic route for Cupric Nonylphenolsulfonate with reduced waste, lower energy consumption, and the use of less hazardous reagents would be in line with green chemistry objectives.

Scalability and Industrial Production Research

Information regarding the scalability and specific industrial production research for Cupric Nonylphenolsulfonate is limited in the provided search results. However, the compound's use as an active ingredient in agricultural formulations, such as fungicides, implies that it is produced on an industrial scale. google.comnies.go.jpgoogle.com

Patents related to the preparation of formulations containing cupric nonylphenolsulfonate mention the use of "nonylphenolsulfonate copper mother liquor," indicating that the compound is produced as an intermediate or bulk material before formulation. google.com This suggests established industrial processes for its synthesis exist.

In related chemical industries involving nonylphenol derivatives, methods suitable for large-scale industrial production, utilizing industrial raw materials, have been developed. google.com The focus in these areas is often on simple operation, ease of control, short reaction cycles, and high production efficiency to enable large-scale manufacturing. google.com While specific details for Cupric Nonylphenolsulfonate production are not available, it is reasonable to infer that industrial synthesis methods would prioritize similar efficiencies and scalability.

Molecular and Cellular Mechanisms of Action of Cupric Nonylphenolsulfonate

Mechanistic Investigations in Fungal Pathogens

Mechanistic studies indicate that Cupric Nonylphenolsulfonate exerts its fungicidal effects by interfering with fundamental cellular functions in fungi smolecule.com. This interference ultimately leads to the inhibition of fungal growth and, subsequently, cell death smolecule.com. Copper-based fungicides, in general, exhibit broad-spectrum activity against microorganisms, impacting various cellular components and processes pnwhandbooks.org.

Disruption of Fungal Cellular Functions Leading to Growth Inhibition and Cell Death

The mode of action of Cupric Nonylphenolsulfonate involves the disruption of cellular functions within fungal cells smolecule.com. The fungal cell wall, a critical and indispensable structure for fungal integrity, is a potential target, as its disruption can have severe consequences for cell growth, morphology, and ultimately lead to cell death frontiersin.org. The cell wall is a complex organelle primarily composed of carbohydrate polymers such as glucans, chitin (B13524), and chitosan (B1678972), along with glycosylated proteins frontiersin.org. Research suggests that copper availability can influence the architecture and integrity of the fungal cell wall biorxiv.orgnih.gov. The fungal cell wall, particularly the inner chitin/chitosan layer, has been shown to bind copper ions, suggesting a role in both protection against high copper levels and as a potential source of the metal during copper scarcity biorxiv.orgnih.gov. While the precise mechanisms by which Cupric Nonylphenolsulfonate disrupts these functions are still under investigation, the interaction with essential cellular components and structures is central to its fungicidal activity.

Specific Biochemical Targets within Fungal Cells

While specific, detailed biochemical targets of Cupric Nonylphenolsulfonate within fungal cells are not extensively elucidated in the provided information, general mechanisms of copper-based fungicides and the known roles of copper in biological systems offer insights. Copper-based products are known to interact with nucleic acids, interfere with energy transport processes, and disrupt the activity and integrity of enzymes and cell membranes in microorganisms pnwhandbooks.org. Copper is an essential trace element that serves as a cofactor for numerous enzymes critical for fungal metabolism, including those involved in redox reactions, mitochondrial energy production, and detoxification of reactive oxygen species (ROS), such as superoxide (B77818) dismutase (SOD1) and enzymes within the mitochondrial electron transport chain like cytochrome c oxidase (COX) nih.govmdpi.com. Excessive intracellular copper can disrupt the function of these and other metalloproteins by competing for binding sites or altering their structure and activity mdpi.com. The fungal cell membrane, containing essential components like ergosterol (B1671047) (a common target for other antifungal drugs), could also be affected by the presence of copper ions scielo.br. Furthermore, the interaction of copper with cell wall components like chitin and chitosan highlights these structures as potential sites of action or accumulation biorxiv.orgnih.gov.

Redox Chemistry and the Role of the Copper Ion

A significant aspect of Cupric Nonylphenolsulfonate's activity is linked to the redox properties of the copper ion within its structure smolecule.com. Copper is a transition metal capable of existing in multiple oxidation states, primarily cuprous (Cu⁺) and cupric (Cu²⁺), and its ability to cycle between these states is fundamental to its role in biological redox reactions mdpi.comacs.orgnih.gov.

Electron Transfer Processes and Oxidative Mechanisms

The copper ion in Cupric Nonylphenolsulfonate can participate in redox reactions, acting as an oxidizing agent under specific conditions smolecule.com. In biological systems, copper is involved in electron transfer processes, notably within the mitochondrial respiratory chain, which is vital for energy production nih.govmdpi.com. However, excessive copper can also catalyze reactions that generate reactive oxygen species (ROS), such as the Fenton or Fenton-like reactions mdpi.com. These reactions can convert less reactive oxygen species, like the superoxide anion (O₂⁻), into highly toxic hydroxyl radicals (OH⁻), leading to oxidative stress and cellular damage mdpi.com. This oxidative damage can impact various cellular components, including proteins, DNA, and lipids, contributing to cytotoxicity mdpi.com.

Interaction with Cellular Redox Systems

The presence of copper ions can significantly interact with and perturb cellular redox homeostasis nih.govmdpi.com. Copper is essential for the function of antioxidant enzymes like SOD1, which are crucial for detoxifying ROS nih.govmdpi.com. However, an overload of copper can overwhelm these systems and lead to an imbalance in the cellular redox state mdpi.com. High copper levels can shift the balance between the reduced and oxidized forms of glutathione (B108866) (GSH and GSSG), promoting a more oxidizing intracellular environment mdpi.com. Copper ions can bind to glutathione, further influencing this balance mdpi.com. Specialized copper transport proteins and chaperones play a vital role in regulating the intracellular distribution of copper and are intrinsically linked to maintaining cellular redox balance mdpi.com. The disruption of these delicate homeostatic mechanisms by external copper compounds like Cupric Nonylphenolsulfonate can contribute to fungal cell damage and death.

Reactivity of Sulfonate Groups in Biological Systems

Nucleophilic Substitution Reactions with Biological Macromolecules

Cupric nonylphenolsulfonate, typical of metal-organic compounds, can engage in various chemical reactions crucial for its biological activity. The sulfonate groups within the structure are capable of undergoing nucleophilic substitution reactions. smolecule.com This reactivity allows the compound to interact with biological targets within fungal cells. While specific detailed research findings on the nucleophilic substitution reactions of cupric nonylphenolsulfonate with fungal macromolecules are limited in the provided search results, the general principle of sulfonate groups participating in such reactions is established in chemistry. smolecule.comresearchgate.net These reactions can lead to the modification or inactivation of crucial enzymes, proteins, or nucleic acids necessary for fungal survival and growth. Other copper compounds are known to bind to functional groups of protein molecules, causing denaturation and cell damage. greenlife.co.ke

Influence on Membrane Integrity and Permeability

The disruption of fungal cell membranes is a key mechanism by which some antifungal agents exert their effects. Research on copper-based compounds, including a study evaluating the safe application of copper nonylphenolsulfonate, suggests an influence on membrane integrity and permeability. researchgate.netresearchgate.net Studies involving other copper complexes have shown they can increase plasma membrane permeability, leading to leakage of intracellular contents such as electrolytes, soluble proteins, and sugars. researchgate.net This increased permeability and associated lipid peroxidation can decrease membrane fluidity and cause apparent morphological changes in the cell membrane. researchgate.net While the specific details for cupric nonylphenolsulfonate's direct impact on fungal membrane integrity were not extensively detailed in the search results, the general mechanism of copper-based compounds affecting membrane permeability through interactions and potential lipid peroxidation is a relevant consideration. researchgate.netuct.ac.za

Comparative Mechanistic Studies with Related Metal-Organic Fungicides

Understanding the mechanisms of action of cupric nonylphenolsulfonate in comparison to related metal-organic fungicides provides insights into its specific efficacy and potential advantages.

Structure-Activity Relationship (SAR) Studies in Fungal Systems

Structure-Activity Relationship (SAR) studies aim to correlate chemical structure with biological activity. For metal-organic fungicides like cupric nonylphenolsulfonate, SAR studies in fungal systems would explore how variations in the nonylphenol sulfonate ligand or the metal center influence antifungal efficacy. While direct SAR studies specifically on cupric nonylphenolsulfonate and its analogues in fungal systems were not prominently featured in the search results, the concept of SAR is fundamental in understanding how structural features of compounds relate to their biological activity. frontiersin.orgiss.it Studies on other metal-based nanoparticles and copper compounds highlight that factors like particle size, shape, and composition can influence antifungal activity. frontiersin.orgnih.govmdpi.com For instance, copper nanoparticles have shown effectiveness against various plant pathogens, sometimes exhibiting higher toxicity than commercial copper fungicides like Cu(OH)₂. frontiersin.orgnih.gov The coordination of the copper ion with the nonylphenolsulfonate groups in cupric nonylphenolsulfonate is a key structural feature that would be central to any SAR investigation, potentially influencing its solubility, stability, and interaction with fungal targets. smolecule.com

Theoretical and Computational Chemistry of Cupric Nonylphenolsulfonate

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure of molecules. By solving approximations to the Schrödinger equation, these methods can describe the distribution of electrons within a molecule, providing information about its stability, bonding, and potential reactivity. arabjchem.orgmongoliajol.info

Density Functional Theory (DFT) Studies of Molecular Orbitals and Bonding

DFT is a powerful quantum mechanical method that focuses on the electron density of a system to determine its properties. arabjchem.orgmongoliajol.info For cupric nonylphenolsulfonate, DFT calculations can provide detailed information about its molecular orbitals (MOs), including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netarabjchem.org The energies and spatial distribution of these frontier molecular orbitals are crucial for understanding the molecule's chemical reactivity and how it might interact with other species. researchgate.netarabjchem.orgmongoliajol.info

DFT studies can also elucidate the nature of the bonding between the copper ion and the nonylphenolsulfonate ligand. This includes characterizing the covalent and ionic contributions to the coordination bond and understanding how the electronic structure of the ligand is affected by coordination to the metal center. researchgate.net Analyzing bond lengths, bond angles, and charge distribution within the complex provides a detailed picture of its molecular geometry and stability.

Illustrative Data Table: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) (Illustrative) | Description (Illustrative) |

| LUMO | -1.5 | Primarily centered on the copper ion/sulfur |

| HOMO | -5.8 | Delocalized over the nonylphenol moiety |

| HOMO-LUMO Gap | 4.3 | Indicates relative reactivity |

Prediction of Spectroscopic Properties and Reactivity Descriptors

Quantum chemical calculations can predict various spectroscopic properties, such as UV-Vis absorption spectra, vibrational frequencies (IR and Raman), and NMR parameters. researchgate.netnih.govnih.gov By comparing predicted spectra with experimental data, researchers can validate their computational models and gain a deeper understanding of the molecular structure and electronic transitions. researchgate.netnih.gov

Furthermore, DFT calculations can yield a range of reactivity descriptors based on conceptual DFT (CDFT). scirp.orgchemrxiv.orgnih.govmdpi.com These descriptors, such as global hardness, softness, electrophilicity index, and Fukui functions, help predict the most reactive sites within the molecule and its propensity to participate in different types of chemical reactions (e.g., nucleophilic or electrophilic attack). researchgate.netscirp.orgnih.govmdpi.com

Illustrative Data Table: Selected Reactivity Descriptors

| Descriptor (Illustrative) | Value (Illustrative) | Interpretation (Illustrative) |

| Global Hardness (η) | 2.15 eV | Resistance to charge transfer |

| Electrophilicity Index (ω) | 1.80 eV | Measure of electrophilic power |

| Fukui Function f+ (site) | 0.XXX | Propensity for nucleophilic attack at site X |

Molecular Dynamics Simulations of Interactions

Molecular dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. mongoliajol.infonih.gov By simulating the motion of atoms and molecules according to classical mechanics, MD can provide insights into dynamic processes such as conformational changes, solvation, and interactions with other molecules.

Ligand-Receptor Binding Dynamics in Fungal Models

While specific studies on cupric nonylphenolsulfonate binding to fungal receptors were not found, MD simulations are a standard approach to investigate ligand-receptor interactions in biological systems, including fungal models. nih.govnih.gov If cupric nonylphenolsulfonate were to interact with a specific target in a fungus, MD simulations could be used to model the binding process, explore the stability of the complex, and identify key residues involved in the interaction. nih.gov This could involve simulating the approach of the molecule to the binding site, the formation of non-covalent interactions (such as hydrogen bonds, van der Waals forces, and electrostatic interactions), and the resulting conformational changes in both the ligand and the receptor.

Illustrative Data Table: Simulated Binding Interactions

| Interaction Type (Illustrative) | Number of Interactions (Illustrative) | Key Residues/Atoms (Illustrative) |

| Hydrogen Bonds | 3 | Oxygen on sulfonate, specific amino acid side chains |

| Hydrophobic Contacts | High | Nonyl group, nonpolar receptor regions |

| Electrostatic Interactions | Moderate | Copper ion, charged receptor residues |

Solvation Effects and Conformational Landscapes

Furthermore, MD simulations can be used to explore the conformational landscape of cupric nonylphenolsulfonate, identifying stable conformers and the energy barriers between them. This is particularly relevant for flexible parts of the molecule, such as the nonyl chain. Understanding the accessible conformations is important for predicting how the molecule might behave in different environments and how it could interact with other molecules.

Illustrative Data Table: Conformational Analysis (Simulated)

| Conformer (Illustrative) | Relative Energy (kJ/mol) (Illustrative) | Description (Illustrative) |

| Conformer A | 0.0 | Extended nonyl chain |

| Conformer B | 5.2 | Folded nonyl chain near the copper center |

| Conformer C | 8.5 | Different orientation of the sulfonate group |

Ligand Field Theory and Metal-Organic Complex Characterization

Ligand Field Theory (LFT) is a theoretical model used to describe the electronic structure and properties of transition metal complexes. liverpool.ac.uknih.govscribd.comprinceton.edulibretexts.org LFT considers the interaction between the metal d-orbitals and the ligand orbitals, explaining the splitting of the d-orbital energy levels and the resulting spectroscopic and magnetic properties of the complex. liverpool.ac.ukscribd.comlibretexts.org

For cupric nonylphenolsulfonate, LFT can be applied to understand the electronic configuration of the Cu(II) ion in the presence of the nonylphenolsulfonate ligand. This helps in interpreting experimental data such as UV-Vis spectra (d-d transitions) and Electron Paramagnetic Resonance (EPR) spectra. nih.gov LFT provides a framework for relating the geometry of the complex and the nature of the ligand to the electronic structure of the metal center, which in turn influences the complex's reactivity and stability. liverpool.ac.ukprinceton.edu Characterizing the ligand field splitting parameters can provide insights into the strength of the interaction between the copper ion and the sulfonate and phenoxy groups of the ligand.

Understanding Copper Coordination Environment and Stability

Copper, particularly in its +2 oxidation state (Cu(II)), exhibits a rich coordination chemistry, commonly found in tetragonal coordination environments with four short equatorial bonds and one or two longer axial bonds. researchgate.net. Square planar, tetrahedral, and trigonal bipyramidal geometries are also known researchgate.net. The coordination environment significantly influences the stability and reactivity of copper complexes researchgate.netnih.gov.

Computational chemistry, including density functional theory (DFT) calculations, is a valuable tool for investigating the coordination environment and stability of metal complexes nih.govrsc.orgresearchgate.net. These methods can predict thermodynamic constants like stability constants (log β) and pKa values, which are crucial for understanding complex formation in solution researchgate.net. Studies on other copper complexes have shown that the ligand design and complex geometry can tune biocompatibility and stability nih.gov. For instance, azamacrocycle-based chelators forming five-coordinate, distorted trigonal-bipyramidal structures have demonstrated greater chemical inertness compared to six-coordinate, Jahn-Teller-distorted counterparts nih.gov.

Computational Design of Novel Cupric Nonylphenolsulfonate Analogues

Computational design is increasingly used to create novel chemical compounds with desired properties nih.gov3ds.com. This involves using computational algorithms and methodologies to generate new molecular structures and predict their characteristics nih.gov3ds.com. In the context of metal complexes, computational design can focus on modifying the ligand structure to tune the coordination environment, stability, reactivity, and other properties nih.govrsc.org.

For Cupric Nonylphenolsulfonate, computational design of novel analogues could involve modifying the nonylphenolsulfonate ligand. This could include altering the length or branching of the nonyl chain, changing the position of the sulfonate and hydroxyl groups on the phenol (B47542) ring, or introducing additional functional groups. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, could be employed to predict how these structural modifications would affect the copper coordination, stability, and potentially, the fungicidal activity or environmental behavior of the resulting analogues.

The goal of designing novel analogues computationally would be to identify structures with potentially improved properties, such as enhanced stability under specific environmental conditions, modified solubility, or tuned interactions with biological targets, while maintaining or improving efficacy and considering environmental implications.

Predictive Modeling of Environmental Behavior and Fate

Predictive modeling plays a crucial role in assessing the environmental behavior and fate of chemicals epa.gov. These models use various parameters to simulate how a substance will distribute, transform, and persist in different environmental compartments such as soil, water, and air epa.gov.

For Cupric Nonylphenolsulfonate, predictive modeling of environmental behavior and fate would involve considering its chemical properties, such as solubility, vapor pressure, andHenry's Law constant, as well as its potential for degradation (e.g., hydrolysis, photolysis, biodegradation) and sorption to soil or sediment acs.org.

Models can predict processes such as:

Transport: How the compound moves through soil and water.

Persistence: How long the compound remains in the environment before degrading.

Bioaccumulation: The potential for the compound to accumulate in organisms.

Transformation: The products formed when the compound degrades.

While specific predictive modeling studies for Cupric Nonylphenolsulfonate were not detailed in the search results, the general principles of environmental fate modeling apply. For example, studies on other chemicals have investigated enantioselective degradation in soil, highlighting the complexity of chemical fate in the environment acs.org. The U.S. EPA utilizes predictive models and tools to assess the environmental fate and potential exposure of chemicals under the Toxic Substances Control Act (TSCA) epa.gov.

Applying these modeling approaches to Cupric Nonylphenolsulfonate would require experimental data on its physical-chemical properties and degradation pathways. Computational tools can complement experimental studies by predicting these properties and pathways, especially when experimental data are limited.

Data Table: Computed Properties of Copper Nonylphenolsulfonate

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆CuO₈S₂ | PubChem impurity.com, Smolecule smolecule.com, LGC Standards lgcstandards.com |

| Molecular Weight | 662.36 g/mol | Impurity.com impurity.com, LGC Standards lgcstandards.com |

| 662.4 g/mol | Smolecule smolecule.com | |

| CAS Number | 61607-83-8 | Impurity.com impurity.com, LGC Standards lgcstandards.com |

| Appearance | White to Light Beige Solid | Impurity.com impurity.com, LGC Standards lgcstandards.com |

| Melting Point | >100°C (dec.) | Impurity.com impurity.com |

| Solubility | DMSO (Slightly), Methanol (Slightly) | Impurity.com impurity.com, LGC Standards lgcstandards.com |

| Long Term Storage | -20°C, Hygroscopic | Impurity.com impurity.com, LGC Standards lgcstandards.com |

An extensive search for scientific literature on the chemical compound "Yonepon," also known as cupric nonylphenolsulfonate, reveals a significant lack of in-depth research and publicly available data required to fulfill the user's request for a detailed article on its advanced analytical characterization. While "this compound" is identified as a fungicide, information regarding its specific analysis using advanced techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Electron Paramagnetic Resonance (EPR), X-ray Absorption Spectroscopy (XAS), and detailed chromatographic methods is not available in the public domain.

The provided outline necessitates a comprehensive discussion of various sophisticated analytical methods for the structural elucidation, and purity and quantification of cupric nonylphenolsulfonate. This includes:

Spectroscopic Characterization:

NMR Spectroscopy: For detailing the molecular structure.

EPR Spectroscopy: To understand the copper ion's oxidation state and its local environment.

XAS: For probing the local atomic structure around the copper center.

IR and Raman Spectroscopy: To identify functional groups.

Chromatographic and Mass Spectrometric Techniques:

HPLC: For assessing purity and quantifying the compound.

The search results confirm the existence of "this compound" and its synonym cupric nonylphenolsulfonate, providing basic information such as its molecular formula (C₃₀H₄₆CuO₈S₂) and its application as a fungicide. smolecule.comimpurity.comjst.go.jp Some sources mention its synthesis process and use in agricultural applications. smolecule.comgoogle.com However, none of the retrieved documents offer the specific, advanced analytical data required to populate the requested article structure. There are no detailed experimental findings, data tables, or in-depth discussions on the application of NMR, EPR, XAS, or specific HPLC methods for this particular compound.

Given the strict instructions to generate "thorough, informative, and scientifically accurate content" and to "not introduce any information... that fall outside the explicit scope," it is impossible to proceed with creating the requested article. The foundational scientific research needed to write such a piece is not publicly accessible. Any attempt to generate the content as outlined would necessitate the fabrication of data and research findings, which is contrary to the principles of providing accurate and factual information.

Therefore, this response cannot fulfill the user's request due to the absence of the necessary scientific literature and data.

Advanced Analytical Techniques for Cupric Nonylphenolsulfonate Research

Environmental Research on Cupric Nonylphenolsulfonate

Environmental Fate and Degradation Pathways

The environmental fate of cupric nonylphenolsulfonate involves its distribution, transformation, and persistence in different environmental matrices such as water, soil, and agricultural settings. Understanding these processes is crucial for assessing its potential environmental impact.

Hydrolysis and Photolysis Mechanisms in Aqueous Systems

Hydrolysis and photolysis are significant abiotic degradation pathways for organic compounds in aqueous environments. While detailed mechanisms specifically for cupric nonylphenolsulfonate are not extensively described in the provided search results, general principles of hydrolysis and photolysis of related compounds can offer some insight. Hydrolysis typically involves the cleavage of chemical bonds by water molecules, potentially leading to the formation of breakdown products. Photolysis, on the other hand, is the degradation of compounds by light energy, particularly ultraviolet (UV) radiation. Studies on other organic compounds, such as nitrophenols and organic nitrates, demonstrate that photolysis in aqueous solutions can lead to degradation and the formation of various photoproducts, with reaction rates influenced by factors like light intensity, wavelength, and the chemical structure of the compound. rsc.orguci.educopernicus.orgnih.govcopernicus.org Hydrolysis can also occur in parallel with photolysis in aqueous systems. uci.edu The rate of hydrolysis can be influenced by pH. nih.gov

Microbial Degradation in Soil and Water Environments

Microbial degradation is a key process in the removal of many organic contaminants from soil and water. nih.govfrontiersin.orgmdpi.commdpi.com Microorganisms, including bacteria and fungi, can metabolize organic compounds, using them as sources of carbon, nitrogen, or phosphorus, and transforming them into less toxic substances or leading to mineralization. frontiersin.orgmdpi.com The efficiency of microbial degradation can be influenced by various environmental factors such as moisture content, temperature, pH, and the availability of oxygen and nutrients. frontiersin.orgmdpi.com While specific microbial degradation pathways for cupric nonylphenolsulfonate are not detailed in the search results, the presence of copper and the organic sulfonate structure suggests that microbial communities in soil and water could play a role in its breakdown. Copper compounds themselves can influence soil microbial communities. frontiersin.orgresearchgate.netresearchgate.net

Persistence and Transformation Products in Agroecosystems

Persistence in agroecosystems refers to how long a compound remains in the soil, crops, and water after application. Transformation products are the substances formed as the parent compound degrades through various pathways. Research on the dissipation of copper nonylphenolsulfonate in wax gourd and soil under field conditions showed dissipation half-lives of 4.6-5.8 days in wax gourd and 7.1-21.7 days in soil. researchgate.net After a few days of application, residues were found to be below certain levels in both the crop and soil. researchgate.netscielo.br This indicates that cupric nonylphenolsulfonate undergoes dissipation in agroecosystems, although the specific transformation products formed during this process are not explicitly identified in the provided information. The persistence and degradation rates of pesticides in agricultural products and environmental samples are important for ensuring safety. scielo.brscielo.br

Data on the dissipation of copper nonylphenolsulfonate in wax gourd and soil:

| Matrix | Dissipation Half-life (days) | Residue after 3 days (mg kg-1) |

| Wax Gourd | 4.6 - 5.8 | < 0.38 |

| Soil | 7.1 - 21.7 | < 0.21 |

Note: Data compiled from search result researchgate.net.

Interaction with Non-Target Organisms in Agroecosystems

The application of pesticides in agroecosystems can lead to interactions with non-target organisms, impacting their populations, diversity, and ecological functions.

Impact on Soil Microbial Communities and Biodiversity

Soil microbial communities are essential for various ecological processes, including nutrient cycling and organic matter decomposition. mdpi.com Agrochemicals, including fungicides and copper compounds, can have adverse effects on soil microbial growth, survival, activity, and biodiversity. researchgate.netresearchgate.netmdpi.comresearchgate.net Copper contamination has been shown to significantly influence soil bacterial communities, leading to changes in community composition and reduced microbial biomass carbon at certain concentrations. frontiersin.orgresearchgate.net Copper-based fungicides, in particular, have been reported to have deleterious effects on nitrogen-fixing bacteria. mdpi.com The impact of copper on soil microbes can vary depending on soil properties like pH, organic carbon content, and clay content, as well as the concentration and bioavailability of copper. researchgate.netresearchgate.net Long-term exposure to copper can lead to a loss of soil functionality and a selection for copper-tolerant microbial taxa. nih.gov

Effects on Aquatic Organisms and Terrestrial Invertebrates (excluding human health)

Pesticides can reach aquatic environments through runoff and leaching, potentially affecting aquatic organisms. scielo.br Copper is known to be among the most toxic heavy metals to freshwater and marine biota, and it can accumulate in some species, causing irreversible harm at concentrations just above essential levels. pebblescience.orgresearchgate.net Copper can affect various receptors in fish, including gills and olfactory receptors, and can reduce their resistance to diseases. researchgate.net In algae, copper can inhibit photosynthesis, nitrogen fixation, and phosphorus uptake. researchgate.net

Terrestrial invertebrates, such as earthworms and honeybees, can also be exposed to pesticides in agroecosystems. researchgate.netresearchgate.net Copper fungicides are known to be toxic to earthworms and other animals. researchgate.net Honeybees, which are important pollinators, can be highly susceptible to pesticides, and are used as standard test organisms for assessing the potential effects on terrestrial invertebrates. researchgate.net The toxicity to invertebrates can vary depending on the specific compound and the species. researchgate.net

Bioavailability and Uptake by Plants

The bioavailability and uptake of Cupric Nonylphenolsulfonate by plants are critical aspects of its environmental behavior, influencing residue levels in crops and potential exposure through the food chain. Studies have investigated the dissipation and residue of copper nonylphenolsulfonate in crops like wax gourd ( Benincasa hispida) under field conditions researchgate.netnih.gov.

Research indicates that copper nonylphenolsulfonate can be taken up by plants, leading to residues in edible parts. In a study on wax gourd, residues of copper nonylphenolsulfonate were detected in the fruit after application researchgate.netnih.gov. The dissipation half-life of copper nonylphenolsulfonate in wax gourd was found to range between 4.6 and 5.8 days researchgate.netnih.gov. After 3 days following the last treatment, residue levels in wax gourd were reported to be below 0.38 mg kg⁻¹ researchgate.netnih.gov.

Plant uptake of copper, in general, is influenced by various factors, including soil properties such as pH and organic matter content, as well as the specific plant species europa.eumdpi.com. Copper is an essential micronutrient for plants, involved in various metabolic processes; however, excessive levels can lead to toxicity europa.euacademicjournals.org. The form of copper in the soil solution affects its bioavailability to plants epa.gov. While specific uptake mechanisms for the intact Cupric Nonylphenolsulfonate molecule may differ from inorganic copper ions, the copper component is ultimately subject to uptake processes.

| Matrix | Dissipation Half-Life (days) | Residue after 3 days (mg kg⁻¹) |

| Wax Gourd | 4.6 - 5.8 researchgate.netnih.gov | < 0.38 researchgate.netnih.gov |

| Soil | 7.1 - 21.7 researchgate.netnih.gov | < 0.21 researchgate.netnih.gov |

Transport and Distribution Mechanisms in the Environment

The transport and distribution of Cupric Nonylphenolsulfonate in the environment, particularly within agricultural settings, are governed by processes such as leaching, adsorption, desorption, and potential atmospheric transport.

Leaching Potential in Soil Columns

Leaching is a significant pathway for the downward movement of substances through the soil profile, potentially leading to groundwater contamination epa.gov. The leaching potential of a compound is influenced by its solubility, soil type, water flow, and its interaction with soil components (adsorption/desorption) epa.gov.

While specific column leaching data for Cupric Nonylphenolsulfonate is limited in the provided sources, general principles of copper leaching in soil are relevant. Copper mobility in soil is generally low due to its strong adsorption to soil particles, particularly organic matter and clay minerals europa.euresearchgate.netresearchgate.netnih.govfrontiersin.org. However, factors such as low soil pH, high dissolved organic carbon (DOC) concentrations, and sandy soil textures can increase copper mobility and leaching europa.euepa.govfrontiersin.org. Studies on copper leaching from agricultural soils have shown that while copper tends to accumulate in the topsoil, some downward movement can occur, especially with long-term application and in certain soil conditions researchgate.net. The presence of the nonylphenolsulfonate moiety in Cupric Nonylphenolsulfonate may influence its interaction with soil compared to inorganic copper, potentially affecting its leaching behavior.

Adsorption and Desorption Characteristics in Various Soil Types

Adsorption and desorption processes dictate the distribution of a chemical between the solid (soil) and liquid (soil solution) phases, significantly impacting its mobility, bioavailability, and potential for leaching frontiersin.org. Copper is known to strongly adsorb to soil components, including organic matter, clay minerals, and iron and manganese oxides europa.euresearchgate.netnih.govfrontiersin.org.

Studies on copper adsorption in various soil types have shown that soils with higher organic matter content and higher pH generally exhibit greater copper adsorption capacity researchgate.netnih.govfrontiersin.org. The adsorption of copper increases with increasing pH. Desorption of copper from soil is generally low, indicating strong retention researchgate.netnih.govfrontiersin.org. Factors influencing copper adsorption and desorption include soil texture, cation exchange capacity (CEC), and the presence of competing ions.

Specific adsorption and desorption characteristics of Cupric Nonylphenolsulfonate would depend on the interaction of the entire molecule, including the nonylphenolsulfonate part, with soil constituents. However, the strong affinity of copper for soil binding sites suggests that Cupric Nonylphenolsulfonate is likely to be relatively immobile in many soil types, with its behavior influenced by the same soil properties that govern inorganic copper adsorption.

Atmospheric Transport and Deposition (if applicable)

Atmospheric transport and deposition can contribute to the distribution of pesticides, particularly through spray drift during application or volatilization of the compound. For Cupric Nonylphenolsulfonate, applied as a liquid formulation in agricultural settings, spray drift during application is the most probable mode of atmospheric transport.

Methodologies for Environmental Risk Assessment in Agricultural Contexts

Environmental risk assessment for pesticides, including copper-based fungicides like Cupric Nonylphenolsulfonate, in agricultural contexts typically involves evaluating the potential for adverse effects on non-target organisms and environmental compartments (soil, water, air) resulting from their use academicjournals.org. The process generally involves problem formulation, exposure assessment, and effects assessment.

Exposure assessment involves estimating the concentration of the pesticide in various environmental compartments (e.g., soil, water, plants, air) following application. This can involve field monitoring studies, modeling of pesticide fate and transport, and considering application rates and methods. For Cupric Nonylphenolsulfonate, exposure assessment would consider its dissipation in soil and on plant surfaces, its potential for leaching, and its persistence in the environment, utilizing data such as the dissipation half-lives observed in studies researchgate.netnih.gov.

Effects assessment involves determining the potential toxicity of the pesticide to non-target organisms, including soil microorganisms, invertebrates, plants, and aquatic organisms academicjournals.org. This is typically done through laboratory toxicity tests.

Synergistic Interactions of Cupric Nonylphenolsulfonate

Synergistic Fungicidal Mechanisms with Other Agricultural Chemicals

The combination of cupric nonylphenolsulfonate with other agricultural chemicals, such as fungicides and plant growth regulators, has been shown to result in synergistic effects. smolecule.comgoogle.com This synergy is a key aspect of its application in crop protection.

Enhanced Efficacy and Broadened Spectrum of Activity

Field control effectiveness tests have been conducted to evaluate the performance of mixtures containing nonylphenolsulfonate copper. For instance, tests involving mixtures for the control of citrus anthracnose and rice blast have been performed. google.com While detailed quantitative data across a broad range of mixtures is not extensively available in the provided sources, some research highlights the potential for enhanced efficacy. For example, studies combining copper-based agents with plant extracts have demonstrated synergistic antifungal effects, resulting in a greater reduction in disease severity compared to single applications. nih.govresearchgate.net

| Treatment | Disease Severity Reduction (%) |

| Copper-based agent alone | ~56 nih.gov |

| Grape cane extract (GCE) alone (dose-dependent) | 29-69 nih.gov |

| Mixture of Copper-based agent and GCE | 78-92 nih.gov |

Note: Data adapted from a study on the synergistic antifungal effects of copper and phenolic extracts, illustrating the potential for enhanced efficacy in mixtures involving copper-based agents. nih.gov

Reduction in Application Rates of Combined Agents

A significant advantage of synergistic interactions is the potential to reduce the application rates of the individual components while maintaining or improving the level of disease control. smolecule.comgoogle.comapsnet.org By combining cupric nonylphenolsulfonate with other active ingredients, it may be possible to achieve the desired fungicidal effect with lower concentrations of each compound in the mixture than would be required if they were applied individually. smolecule.comgoogle.com This can lead to reduced input costs and potentially minimize environmental impact. google.com The ability to combine cupric nonylphenolsulfonate widely with other pesticide activity components allows for a direct reduction in pesticide dosage and can also reduce the frequency of spraying. google.com

Molecular Basis of Enhanced Biological Activity

The molecular basis for the enhanced biological activity observed in synergistic mixtures involving cupric nonylphenolsulfonate is a subject of ongoing interest. While the precise mechanisms for all combinations are not fully elucidated, general principles of fungicide synergy and the known properties of cupric nonylphenolsulfonate offer some insight.

Intermolecular Interactions with Co-Applied Compounds

Synergism in fungicide mixtures can arise from various interactions between the components. These can include direct reactions between the compounds or influence on the physiology of the pathogen by the companion compound that alters the toxicity of the primary fungicide. apsnet.org Cupric nonylphenolsulfonate, being a metal-organic compound with a copper ion, can engage in redox reactions and its sulfonate groups can undergo nucleophilic substitution reactions, potentially facilitating interactions with biological targets or other chemicals in the environment. smolecule.com While specific intermolecular interactions between cupric nonylphenolsulfonate and co-applied compounds leading to synergy are not detailed in the provided sources, the chemical reactivity of cupric nonylphenolsulfonate suggests a potential for such interactions to play a role in the observed synergistic effects.

Modulation of Cellular Uptake or Target Site Affinity

Another mechanism of synergy involves the influence of one compound on the performance of the other by affecting its distribution on the plant surface or its uptake into the plant tissue or the pathogen. apsnet.org Enhanced uptake of one active ingredient into fungal cells due to the presence of another compound in the mixture can lead to a higher concentration at the target site, thereby increasing efficacy. mdpi.comnih.gov While specific studies detailing how cupric nonylphenolsulfonate or its partners in synergistic mixtures affect cellular uptake or target site affinity were not found, this general mechanism is a known contributor to fungicidal synergy. Combining fungicides with different mechanisms of action can also increase the number of action sites within the pathogen, contributing to a more effective control. google.com

Research on Resistance Management Strategies

The development of resistance in fungal pathogens to fungicides is a significant challenge in agriculture. sustainability-directory.com Employing strategies to manage or prevent the evolution of resistance is crucial for the long-term effectiveness of control measures. sustainability-directory.comcriterionhcm.com The use of fungicide mixtures, particularly those exhibiting synergy and involving compounds with different modes of action, is a recognized strategy for resistance management. google.comapsnet.org

Cupric nonylphenolsulfonate's compatibility with other pesticide activity components, including other bactericides and plant growth regulators, is highlighted as an advantage. google.com By combining cupric nonylphenolsulfonate with agents that have different fungicidal mechanisms, the risk of resistance developing to either component alone may be reduced. google.comapsnet.org This multi-targeted approach makes it more difficult for pathogens to develop effective resistance mechanisms. google.com While the provided sources discuss the general importance of resistance management in agriculture and the role of mixtures sustainability-directory.comcriterionhcm.comskillsforwales.wales, specific detailed research findings focused solely on resistance management strategies for cupric nonylphenolsulfonate were not extensively available. However, its use in synergistic combinations with other fungicides is consistent with established principles of resistance management through diversification of control methods and mechanisms of action. google.comapsnet.orgsustainability-directory.com

| Strategy | Description | Relevance to Cupric Nonylphenolsulfonate |

| Using Mixtures of Fungicides | Combining compounds with different mechanisms of action to reduce resistance development. google.comapsnet.org | Cupric nonylphenolsulfonate is used in synergistic mixtures with other fungicides. smolecule.comgoogle.com |

| Diversifying Control Methods | Employing a variety of approaches beyond single chemical applications. sustainability-directory.com | Part of integrated pest management strategies. smolecule.com |

| Strategic Application (e.g., rotation) | Alternating the use of different fungicides or mixtures. | General principle in resistance management. sustainability-directory.com |

Note: This table summarizes general resistance management strategies and their relevance based on the information available regarding cupric nonylphenolsulfonate's use in mixtures.

Delaying the Development of Fungal Resistance

The development of resistance in fungal populations to fungicides is a significant challenge in agriculture. aih.org.aufrac.info Strategies to mitigate resistance development often involve the use of fungicide mixtures or rotations with different modes of action. purdue.edu Multi-site fungicides, such as many copper compounds, are considered to have a lower risk of resistance development compared to site-specific fungicides because they act on multiple metabolic pathways or targets within the fungal cell. frac.inforesearchgate.net

While specific detailed research findings on cupric nonylphenolsulfonate's direct role in delaying resistance development were not extensively found in the search results, the principle of using multi-site activity compounds like copper is well-established in resistance management strategies. Combining fungicides with different mechanisms of action increases the barriers for fungi to develop resistance. google.comresearchgate.net For instance, studies on other copper compounds and mixtures have shown synergistic effects that can contribute to more effective fungal control, which indirectly supports resistance management by reducing the selection pressure on any single mode of action. mdpi.comnih.gov The broad-spectrum action of cupric nonylphenolsulfonate against mycosis and bacteriosis further contributes to its utility in integrated pest management, potentially reducing the reliance on fungicides with a single target site. google.com

Evaluation of Rotational and Mixture Strategies

Rotational and mixture strategies are key components of anti-resistance programs for fungicides. purdue.edu Rotating fungicides involves alternating products with different modes of action to prevent consecutive exposures of fungal populations to the same type of fungicide. purdue.edu Tank-mixing involves applying two or more fungicides with different modes of action simultaneously. purdue.edu Both approaches aim to reduce the selection pressure for resistance to any single active ingredient. purdue.edu

Research has explored the potential for cupric nonylphenolsulfonate to be used in mixtures with other fungicides and plant growth regulators. For example, studies have investigated mixtures containing cupric nonylphenolsulfonate along with other active ingredients like mancozeb (B1675947) and DA-6 for controlling diseases such as citrus anthracnose. google.com These mixture combinations have been evaluated for their control effectiveness. google.com

An example from the search results illustrates the evaluation of different mixture combinations involving nonylphenolsulfonate copper for the control of citrus anthracnose. The table below presents hypothetical data structure based on the description found, demonstrating how different ratios in mixtures are evaluated for their effectiveness.

| Mixture Combination Component 1 (Cupric Nonylphenolsulfonate) | Mixture Combination Component 2 (e.g., Mancozeb) | Mixture Combination Component 3 (e.g., DA-6) | Observed Control Effectiveness (%) |

| 1% | 39% | 0.5% | Data not explicitly provided in source google.com |

| 5% | 35% | 0.5% | Data not explicitly provided in source google.com |

| 10% | 30% | 0.5% | Data not explicitly provided in source google.com |

| 15% | 25% | 0.5% | Data not explicitly provided in source google.com |

| 20% | 20% | 0.5% | Data not explicitly provided in source google.com |

| 92% (Cupric Nonylphenolsulfonate alone) | - | - | Data not explicitly provided in source google.com |

| 90% (Mancozeb alone) | - | - | Data not explicitly provided in source google.com |

Note: The values in the "Observed Control Effectiveness (%)" column are illustrative of the type of data that would result from such evaluations, but the specific numerical results were not provided in the cited source for these exact combinations.

The use of cupric nonylphenolsulfonate in such mixture and rotational programs aligns with general recommendations for fungicide resistance management, emphasizing the importance of using compounds with different modes of action to sustain their efficacy over time. purdue.edu

Future Research Directions and Emerging Paradigms for Cupric Nonylphenolsulfonate

Development of Novel Analogues with Tuned Reactivity and Specificity

The core structure of cupric nonylphenolsulfonate offers a versatile scaffold for chemical modification. By systematically altering its components, researchers can aim to fine-tune its fungicidal properties, leading to next-generation treatments with enhanced performance.

The development of new fungicides is increasingly moving away from traditional trial-and-error screening and towards a more rational, structure-based design approach. This involves understanding the molecular interactions between the fungicide and its target pathogens. For copper-based fungicides, complexation with various ligands can significantly influence their efficacy and physical properties. rsc.org

Future research will likely focus on creating novel analogues of cupric nonylphenolsulfonate by modifying the nonylphenol and sulfonate groups. The goal is to enhance the compound's ability to penetrate the fungal cell wall and membrane, thereby increasing its bioactivity. rsc.org Computational methods, such as Density Functional Theory (DFT), can be employed to predict how structural changes will affect the electronic properties and, consequently, the antifungal activity of the new molecules. rsc.org This predictive power can streamline the discovery process, allowing for the synthesis of more potent and specific fungicides.

A key area of investigation is the synthesis of metal-based pesticides, which have shown potential for controlling a variety of plant pathogens. rsc.org The complexation of pesticides with metals can offer several advantages, including enhanced persistence, longer shelf-life, and a potential shift from non-systemic to systemic action. rsc.org

While copper is a well-established and effective antifungal agent, there is growing interest in exploring alternative metal centers to develop new fungicides. apsnet.orgnih.gov Research into transition metal complexes with various ligands has demonstrated that the choice of metal can significantly impact the biological activity of the compound. nih.gov For instance, complexes involving zinc, tin, and cerium have been synthesized and evaluated for their antifungal properties. researchgate.net

Future work in this area could involve synthesizing and characterizing novel complexes with cupric nonylphenolsulfonate as a ligand, or replacing the copper center with other transition metals. The antifungal activity of these new compounds would then be screened against a range of relevant plant pathogens. rsc.orgnih.gov This exploration could lead to the discovery of fungicides with novel modes of action or improved environmental profiles.

Table 1: Potential Alternative Metal Centers for Fungicide Development

| Metal Center | Potential Advantages |

| Zinc (Zn) | Generally lower toxicity compared to other heavy metals. |

| Tin (Sn) | Can form stable complexes with a variety of ligands. |

| Cerium (Ce) | Possesses interesting redox properties that could be harnessed for antifungal activity. |

| Rhenium (Re) | Lower toxicity compared to some other heavy metals, with potential applications in antitumor drugs. mdpi.com |

Integration with Sustainable Agricultural Practices

The future of agriculture lies in the adoption of sustainable practices that minimize environmental impact while ensuring food security. Cupric nonylphenolsulfonate and its future analogues can play a significant role in this transition, particularly in the realms of precision agriculture and Integrated Pest Management (IPM).

Future research will focus on developing advanced formulations and delivery systems for cupric nonylphenolsulfonate that are compatible with precision agriculture technologies. This includes the development of "true solutions" rather than suspensions, which can prevent settling in spray tanks and reduce nozzle clogging. farms.com The use of smaller particle sizes in formulations can lead to better coverage of the plant surface and more efficient release of copper ions. growingproduce.comfarms.com

Nanotechnology also presents exciting opportunities for the development of next-generation fungicides. frontiersin.orgresearchgate.net Copper nanoparticles (CuNPs) have shown significant antimicrobial properties due to their high surface-area-to-volume ratio. frontiersin.org Encapsulating cupric nonylphenolsulfonate in nano-carriers could provide a controlled release mechanism, improving its longevity and reducing the frequency of application. mdpi.comresearchgate.net

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests and their damage through a combination of techniques. fao.org These techniques include biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. numberanalytics.com Pesticides are used only after monitoring indicates they are needed according to established guidelines, and treatments are designed to be highly targeted. nsw.gov.au

Future research will explore the optimal integration of cupric nonylphenolsulfonate into specific IPM programs for various crops. This will involve determining the most effective timing and application methods to maximize its efficacy while minimizing its impact on non-target organisms, including beneficial insects and microorganisms. fao.org The compatibility of cupric nonylphenolsulfonate with biopesticides and other biological control agents will also be a key area of investigation. researchgate.net

Table 2: Components of an Integrated Pest Management (IPM) Program

| Component | Description |

| Monitoring | Regular observation of crops to identify pests and assess their population levels. nsw.gov.au |

| Cultural Controls | Practices such as crop rotation, sanitation, and proper irrigation to reduce pest pressure. numberanalytics.com |

| Mechanical Controls | Physical methods of pest control, such as traps, barriers, and handpicking. ncsu.edu |

| Biological Controls | The use of natural enemies, such as predators, parasitoids, and pathogens, to control pests. numberanalytics.com |

| Chemical Controls | The use of pesticides, including copper-based fungicides, in a targeted and judicious manner. nsw.gov.au |

Exploration of Alternative Mechanisms of Action and Applications

While the primary mechanism of action for copper-based fungicides involves the disruption of cellular proteins in pathogens, there is still much to be learned about the specific molecular interactions. growertalks.com Future research will delve deeper into the precise biochemical pathways that are affected by cupric nonylphenolsulfonate.

Furthermore, the unique chemical properties of cupric nonylphenolsulfonate may lend themselves to other industrial or environmental applications. A patent has described the potential for this compound to be used in synergistic combinations with other pesticides and plant growth regulators, which could lead to enhanced efficacy and reduced application rates. google.com Exploring these and other novel applications will be a key focus of future research and development efforts.

Beyond Fungicidal Activity: Potential Bio-stimulant or Plant Defense Induction Roles

While the primary function of cupric nonylphenolsulfonate is to control fungal pathogens, there is a growing interest in the potential for agricultural chemicals to also act as bio-stimulants or inducers of plant defense mechanisms.

Some copper-based products have been shown to stimulate plant growth and elicit defense-related genes. frontiersin.org For instance, a study on a novel copper product, HA + Cu(II), demonstrated the induction of several key defense genes in grapevines without negatively impacting plant growth or photosynthetic activity. frontiersin.org This suggests that certain copper formulations can play a dual role in both pathogen control and enhancing the plant's own defense systems. frontiersin.org Research into cupric nonylphenolsulfonate could investigate similar effects, examining its ability to trigger systemic acquired resistance (SAR) or induced systemic resistance (ISR) in various crops. This would involve studying the expression of defense-related genes and the production of defensive compounds in plants treated with the compound. scielo.brmpg.de

Furthermore, the concept of using plant-based biostimulants to enhance plant defenses under stress is gaining traction. nih.gov A study on copper chlorophyllin, a plant-based biostimulant, showed that it could decrease oxidative stress in plants under salinity pressure by modulating hydrogen peroxide levels. nih.gov Future research could explore if cupric nonylphenolsulfonate exhibits similar properties, potentially mitigating abiotic stresses in crops.

Biotechnological Applications (e.g., as chemical inducers in gene expression systems)

The use of chemical inducers in gene expression systems is a powerful tool in biotechnology for controlling the expression of specific genes. These systems allow for the conditional expression of genes, which is valuable for both research and commercial applications.

Synthetic chemical inducers of plant immunity are being developed that can activate or prime a plant's defense signaling pathways. nih.gov These inducers can be structurally diverse and may mimic natural elicitors or target specific components of the defense signaling cascade. nih.gov Research in this area could investigate whether cupric nonylphenolsulfonate or its derivatives could be engineered to function as specific inducers for particular gene promoters in genetically modified plants. This would require screening for its ability to activate specific promoter-reporter gene systems.

Advanced Computational Design for Efficacy and Environmental Safety

Computational methods are increasingly being used to design more effective and environmentally benign agricultural chemicals.

In Silico Screening for Optimized Performance

In silico screening involves the use of computer models to predict the activity of chemical compounds, allowing for the rapid evaluation of large numbers of potential molecules without the need for extensive laboratory synthesis and testing. mdpi.com This approach can be used to optimize the performance of existing fungicides like cupric nonylphenolsulfonate.

By creating a quantitative structure-activity relationship (QSAR) model, researchers can identify the key molecular features of cupric nonylphenolsulfonate that are responsible for its fungicidal activity. mdpi.com This model could then be used to virtually screen libraries of related compounds to identify new candidates with potentially enhanced efficacy or a broader spectrum of activity. routledge.comnih.gov

Predictive Toxicology Modeling for Environmental Non-Target Organisms

A significant concern with any agricultural chemical is its potential impact on non-target organisms and the wider environment. Predictive toxicology modeling uses computational methods to estimate the potential toxicity of chemicals, helping to identify and mitigate risks early in the development process. frontiersin.orgnih.gov

For cupric nonylphenolsulfonate, in silico models could be developed to predict its toxicity to a range of non-target organisms, such as beneficial insects, aquatic life, and soil microbes. frontiersin.orgresearchgate.net These models are built using data from experimental toxicity studies and can predict the likelihood of adverse effects based on the chemical's structure and properties. nih.gov This approach allows for the proactive design of safer chemicals by modifying the structure of cupric nonylphenolsulfonate to reduce its potential for environmental harm while maintaining its fungicidal efficacy.

Socio-Economic and Policy Research Related to Agricultural Compound Use

The use of agricultural chemicals has significant socio-economic and policy implications that warrant further investigation.

Economic Implications of Optimized Agricultural Chemical Use

The optimized use of agricultural chemicals like fungicides can have substantial economic benefits for farmers and the broader agricultural sector. Effective disease management is crucial for maintaining crop yields and quality, which directly impacts profitability. numberanalytics.com